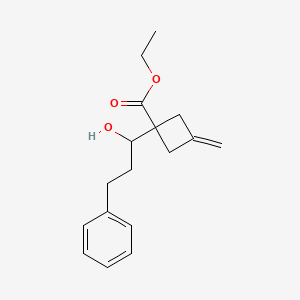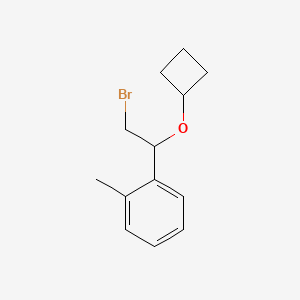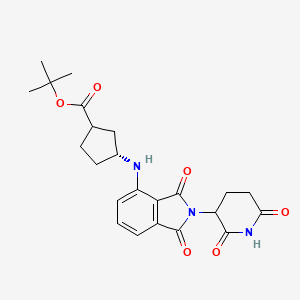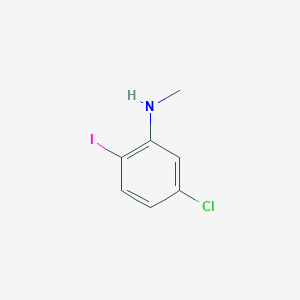
N-(furan-2-yl)(tert-butoxy)carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-yl)(tert-butoxy)carbohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by the presence of a furan ring, a tert-butoxy group, and a carbohydrazide moiety, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-(furan-2-yl)(tert-butoxy)carbohydrazide typically involves the reaction of furan-2-carbohydrazide with tert-butyl chloroformate under specific conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(furan-2-yl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its biological activity makes it a candidate for studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and aggregation-induced emission.
Mechanism of Action
The mechanism of action of N-(furan-2-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s furan ring and carbohydrazide moiety play crucial roles in its binding to target molecules, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
N-(furan-2-yl)(tert-butoxy)carbohydrazide can be compared with other similar compounds, such as:
N-(propan-2-yl)(tert-butoxy)carbohydrazide: This compound has a similar structure but with a propan-2-yl group instead of a furan ring.
N-(oxan-4-yl)(tert-butoxy)carbohydrazide: This compound features an oxan-4-yl group in place of the furan ring. The uniqueness of this compound lies in its furan ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tert-butyl N-amino-N-(furan-2-yl)carbamate |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(12)11(10)7-5-4-6-13-7/h4-6H,10H2,1-3H3 |
InChI Key |
ZOXMUMXBTBTPLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC=CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(3R)-3-aminopyrrolidin-1-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B13489369.png)
![Methyl 3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13489375.png)
![5-{[(4-Chlorophenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13489387.png)

![rac-2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetic acid hydrochloride](/img/structure/B13489392.png)

![6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13489394.png)



![1-{2-Oxatricyclo[3.3.1.1,3,7]decan-1-yl}ethan-1-amine hydrochloride](/img/structure/B13489432.png)

